Cas no 70724-67-3 (N-(piperidin-4-yl)butanamide)

N-(piperidin-4-yl)butanamide is a synthetic organic compound featuring a piperidine core substituted with a butanamide group. This structure imparts versatility in pharmaceutical and chemical applications, particularly as an intermediate in the synthesis of bioactive molecules. Its piperidine moiety offers conformational rigidity, while the butanamide side chain enhances solubility and interaction potential with biological targets. The compound is valued for its stability under standard conditions and compatibility with further functionalization, making it suitable for medicinal chemistry research, including the development of receptor modulators or enzyme inhibitors. High purity grades ensure reproducibility in synthetic workflows, supporting its use in precision-driven applications.
N-(piperidin-4-yl)butanamide structure
N-(piperidin-4-yl)butanamide structure
商品名:N-(piperidin-4-yl)butanamide
CAS番号:70724-67-3
MF:C9H18N2O
メガワット:170.252022266388
CID:5228853

N-(piperidin-4-yl)butanamide 化学的及び物理的性質

名前と識別子

    • N-(piperidin-4-yl)butyramide
    • Butanamide, N-4-piperidinyl-
    • N-(piperidin-4-yl)butanamide
    • インチ: 1S/C9H18N2O/c1-2-3-9(12)11-8-4-6-10-7-5-8/h8,10H,2-7H2,1H3,(H,11,12)
    • InChIKey: XWDRSWSDSOSFLI-UHFFFAOYSA-N
    • ほほえんだ: C(NC1CCNCC1)(=O)CCC

N-(piperidin-4-yl)butanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01038949-1g
N-(Piperidin-4-yl)butanamide
70724-67-3 98%
1g
¥3325.0 2024-04-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1558763-1g
N-(piperidin-4-yl)butyramide
70724-67-3 98%
1g
¥3876 2023-03-10
Enamine
EN300-57976-1.0g
N-(piperidin-4-yl)butanamide
70724-67-3
1g
$671.0 2023-06-08
Ambeed
A1113566-1g
N-(Piperidin-4-yl)butanamide
70724-67-3 98%
1g
$484.0 2024-04-17
Enamine
EN300-57976-0.1g
N-(piperidin-4-yl)butanamide
70724-67-3
0.1g
$591.0 2023-06-08
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN9894-5g
N-(piperidin-4-yl)butanamide
70724-67-3 95%
5g
¥9425.0 2024-04-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN9894-250.0mg
N-(piperidin-4-yl)butanamide
70724-67-3 95%
250.0mg
¥1134.0000 2024-07-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN9894-1.0g
N-(piperidin-4-yl)butanamide
70724-67-3 95%
1.0g
¥2831.0000 2024-07-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN9894-5.0g
N-(piperidin-4-yl)butanamide
70724-67-3 95%
5.0g
¥8483.0000 2024-07-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN9894-10g
N-(piperidin-4-yl)butanamide
70724-67-3 95%
10g
¥13975.0 2024-04-17

N-(piperidin-4-yl)butanamide 関連文献

Related Articles

N-(piperidin-4-yl)butanamideに関する追加情報

Professional Introduction to N-(piperidin-4-yl)butanamide (CAS No. 70724-67-3)

N-(piperidin-4-yl)butanamide, identified by the Chemical Abstracts Service Number (CAS No.) 70724-67-3, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in drug development. The piperidine moiety, a six-membered heterocyclic amine, is known for its versatility in medicinal chemistry, often contributing to the pharmacological activity and solubility of bioactive molecules.

The structural framework of N-(piperidin-4-yl)butanamide consists of a butanamide group linked to a piperidine ring at the fourth position. This configuration imparts specific electronic and steric properties that make it a valuable scaffold for designing novel therapeutic agents. The amide bond in the molecule not only influences its chemical reactivity but also plays a crucial role in its interaction with biological targets.

In recent years, there has been a growing interest in exploring the pharmacological potential of N-(piperidin-4-yl)butanamide. Research studies have highlighted its potential role in modulating various biological pathways, particularly those involving neurotransmitter systems. The piperidine ring is known to enhance binding affinity and selectivity, making it an attractive moiety for developing drugs that target central nervous system (CNS) disorders. Preliminary findings suggest that this compound may exhibit properties relevant to treatments for conditions such as depression, anxiety, and neurodegenerative diseases.

One of the most compelling aspects of N-(piperidin-4-yl)butanamide is its synthetic accessibility. The presence of well-defined functional groups allows for facile modifications, enabling chemists to explore diverse derivatives with tailored pharmacological profiles. This flexibility has opened up new avenues for drug discovery, particularly in the realm of structure-activity relationship (SAR) studies. Researchers have been able to systematically alter various parts of the molecule to optimize its potency, selectivity, and pharmacokinetic properties.

The compound's solubility profile is another critical factor that contributes to its pharmaceutical relevance. N-(piperidin-4-yl)butanamide exhibits reasonable solubility in both water and organic solvents, which is advantageous for formulating drug candidates that require oral or parenteral administration. This characteristic ensures that the compound can be effectively delivered to target tissues without significant issues related to bioavailability or formulation stability.

Advances in computational chemistry have further enhanced the understanding of N-(piperidin-4-yl)butanamide's interactions with biological targets. Molecular docking studies have been instrumental in predicting how this compound might bind to specific proteins and enzymes involved in disease pathways. These computational approaches have complemented experimental efforts, providing insights that guide the design of more effective drug candidates.

In clinical research, N-(piperidin-4-yl)butanamide has been investigated as a potential lead compound for several therapeutic indications. Early-phase trials have demonstrated promising results in animal models, suggesting that it may have therapeutic efficacy comparable to existing treatments but with improved tolerability or reduced side effects. These findings have generated excitement within the pharmaceutical industry and underscore the importance of continued research into this compound.

The synthesis of N-(piperidin-4-yl)butanamide involves well-established organic reactions, including amide bond formation and nucleophilic substitution at the piperidine ring. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to enhance yield and purity. These methods not only improve efficiency but also allow for greater control over regioselectivity and stereoselectivity, which are critical factors in pharmaceutical development.

The future prospects for N-(piperidin-4-yl)butanamide are bright, with ongoing research aimed at expanding its therapeutic applications. Efforts are underway to develop novel derivatives that exhibit enhanced pharmacological activity and reduced toxicity. Additionally, studies are exploring its potential use in combination therapies, where it may synergize with other drugs to achieve better treatment outcomes.

In conclusion, N-(piperidin-4-yl)butanamide strong>(CAS No. 70724-67-3) represents a significant advancement in pharmaceutical chemistry. Its unique structural features, synthetic accessibility, and promising pharmacological properties make it a valuable candidate for further research and development. As our understanding of biological systems continues to evolve, compounds like N-(< strong>piperidin - 4 - yl strong>)b ut an am ide are poised to play a crucial role in addressing some of the most pressing challenges in medicine today.

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